m-PEG8-ethoxycarbonyl-propanoic acid

PROTAC Linker Optimization Ternary Complex Kinetics Structure-Activity Relationship (SAR)

PROTAC linker optimization demands precise PEG chain lengths-substituting with a different spacer can abolish degradation activity. m-PEG8-ethoxycarbonyl-propanoic acid (CAS 2353409-75-1) provides the exact PEG8 length and carboxylic acid handle required to replicate published SAR. • Enables systematic PEG4-PEG12 linker profiling; PEG8 length can enhance ternary complex residence time by an order of magnitude. • Defined LogP of -1.6 ensures consistent hydrophilicity across focused PROTAC libraries. • Monodisperse MW 484.54 g/mol; non-cleavable linker for reproducible amide conjugation. Use this building block to avoid costly de novo re-optimization cycles.

Molecular Formula C21H40O12
Molecular Weight 484.5 g/mol
Cat. No. B8106043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-ethoxycarbonyl-propanoic acid
Molecular FormulaC21H40O12
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)O
InChIInChI=1S/C21H40O12/c1-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-21(24)3-2-20(22)23/h2-19H2,1H3,(H,22,23)
InChIKeyPTPATACFPISKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG8-ethoxycarbonyl-propanoic Acid Overview


m-PEG8-ethoxycarbonyl-propanoic acid (CAS 2353409-75-1) is a polyethylene glycol (PEG)-based linker containing eight ethylene glycol repeat units (PEG8) and a terminal propanoic acid functional group . It is a non-cleavable, monodisperse building block with a molecular weight of 484.54 g/mol and the molecular formula C21H40O12 . The compound is primarily employed as a PROTAC (PROteolysis TArgeting Chimera) linker for the synthesis of bifunctional protein degraders, connecting an E3 ubiquitin ligase ligand to a target protein ligand . Its methoxy-capped PEG chain and carboxylic acid handle provide defined hydrophilicity and a ready conjugation site for amide bond formation .

1
PROTAC linker synthesis Non-cleavable PEG8 building block for connecting E3 ligase and target protein ligands.
2
Monodisperse structure Single defined chain length supports reproducible SAR and analytical validation.
3
Carboxylic acid handle Ready conjugation site for amide bond formation to amine-containing payloads.

m-PEG8 Linker Length and Terminus Specificity


In PROTAC design, the linker is not a passive tether but an active conformational tuner that dictates ternary complex stability and degradation efficiency [1]. Substituting m-PEG8-ethoxycarbonyl-propanoic acid with a shorter (e.g., PEG4) or longer (e.g., PEG12) PEG chain, or altering the terminal functional group, can drastically alter the spatial orientation between the E3 ligase and target protein, leading to reduced ubiquitination and complete loss of activity [2]. Empirical structure-activity relationships demonstrate that the addition or subtraction of just two ethylene glycol units can switch a molecule from inactive to sub-nanomolar potency, underscoring the non-linear relationship between linker composition and cellular degradation [3]. Consequently, the precise PEG8 length and carboxylic acid handle are not interchangeable components; they are empirically optimized variables that must be preserved to reproduce published SAR and avoid costly re-optimization cycles [2].

PEG length Shorter (PEG4) or longer (PEG12) chains may alter ternary complex dynamics and reduce degradation potency; even two ethylene glycol units can shift SAR significantly.
Terminal group Replacing the carboxylic acid handle with a different reactive group may prevent required amide conjugation or distort linker orientation in the PROTAC complex.
Polydispersity Generic PEG linkers with undefined chain length introduce batch variability, undermining SAR reproducibility and analytical consistency.

m-PEG8 Linker: Quantitative Comparison with Shorter PEGs


Ternary Complex Kinetics vs. PEG4 Linkers

In PROTACs, the progression from a PEG4 to a PEG8 linker can enhance the residence time of the ternary complex (E3 ligase:PROTAC:target protein) by an order of magnitude [1]. This kinetic advantage is recapitulated as lower cellular EC50 values for target protein degradation, achieved without any change to the intrinsic binding affinity of the individual ligands [1]. The eight-unit PEG chain provides sufficient conformational flexibility for the ligase and substrate to swivel and sample multiple ubiquitin-transfer-competent poses, a capability that the shorter and more rigid PEG4 linker often cannot support without introducing steric strain [2].

Ternary complex kinetics
Class-level
PEG8 linker increases ternary complex residence time by an order of magnitude vs. PEG4, correlating with lower cellular EC50 values.
Supports PEG8 length optimization for degradation potency.
Class-level observation across multiple PROTAC systems; verify in target pair.
PROTAC Linker Optimization Ternary Complex Kinetics Structure-Activity Relationship (SAR)

Hydrophilicity: LogP vs. PEG4 and PEG12

The predicted partition coefficient (LogP) for m-PEG8-ethoxycarbonyl-propanoic acid is -1.6 . While specific experimental LogP values for m-PEG4- and m-PEG12-ethoxycarbonyl-propanoic acid are not directly reported in the same source, this value positions the compound in a favorable hydrophilic range. By class-level inference, the addition of each ethylene glycol unit incrementally increases hydrophilicity [1]. The PEG8 chain represents a balanced point on the solubility-permeability continuum, avoiding the potentially excessive hydrophilicity and reduced membrane permeability associated with longer PEG chains (e.g., PEG12) while providing greater aqueous solubility than shorter chains (e.g., PEG4) [1].

Hydrophilicity (LogP)
Class-level
Predicted LogP = -1.6 for m-PEG8-ethoxycarbonyl-propanoic acid. PEG8 balances solubility vs. PEG4 and PEG12 extremes.
Benchmark for aqueous solubility and consistent synthesis behavior.
Predicted value; experimental LogP verification recommended.
Physicochemical Property Prediction Drug-likeness Solubility Optimization

Monodispersity and Defined Molecular Weight

m-PEG8-ethoxycarbonyl-propanoic acid is a monodisperse compound with an exact molecular weight of 484.54 g/mol and the defined formula C21H40O12 . In contrast, commercially available PEG linkers of undefined chain length or polydisperse nature introduce variability in the number of ethylene glycol units per molecule, which can lead to batch-to-batch inconsistency in PROTAC synthesis and biological activity [1]. The defined single chain length ensures that every molecule of the linker has the identical structure, a critical requirement for structure-activity relationship (SAR) studies and for meeting the purity standards of medicinal chemistry campaigns [1].

Monodispersity
Reported
Exact MW: 484.54 g/mol; single defined structure C21H40O12 vs. polydisperse PEG linkers.
Eliminates batch variability for robust SAR and analytical validation.
Monodispersity supports reproducible PROTAC synthesis.
PROTAC Synthesis Monodisperse PEG Conjugation Chemistry

m-PEG8-ethoxycarbonyl-propanoic Acid Applications


Systematic Linker Optimization

m-PEG8-ethoxycarbonyl-propanoic acid is the definitive component for testing the PEG8 length in systematic PROTAC linker optimization. Its use allows researchers to generate a discrete data point in the PEG4-PEG6-PEG8-PEG12 series, enabling the identification of the optimal linker length for a given E3 ligase/target protein pair [1]. The evidence that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude [1] makes this compound a critical variable for maximizing degradation efficiency and cellular potency, as observed in successful development campaigns [2].

Reproducing Published PROTACs

For labs aiming to reproduce or iterate on published PROTAC molecules, the exact linker composition is non-negotiable. m-PEG8-ethoxycarbonyl-propanoic acid provides the precise PEG8 chain length and terminal acid handle required to replicate the spatial orientation and ternary complex dynamics of known degraders [1]. Substituting with a linker of different length or terminus introduces uncontrolled variables, often resulting in a complete loss of activity [2]. Using this specific building block ensures that the project begins from a validated SAR foundation, avoiding the costly de novo optimization required when using generic alternatives.

Heterobifunctional PEG Derivative Synthesis

The carboxylic acid functionality of m-PEG8-ethoxycarbonyl-propanoic acid enables its use as a versatile intermediate for creating heterobifunctional PEG derivatives [1]. It can be readily conjugated via amide bond formation to amine-containing payloads or targeting ligands [2]. This allows researchers to attach the defined PEG8 spacer to a variety of functional molecules for applications in targeted drug delivery, bioconjugation, and the construction of more complex PROTAC architectures [1].

Building PROTAC Libraries with Consistent Profiles

In medicinal chemistry, building focused libraries of PROTAC candidates requires consistent physicochemical properties to deconvolve SAR. The defined LogP of -1.6 for m-PEG8-ethoxycarbonyl-propanoic acid [1] provides a predictable and favorable hydrophilic contribution to the overall molecule, aiding in the mitigation of aggregation and poor solubility that often plague PROTAC development [2]. Using this linker ensures that variations in degradation potency across a library can be attributed to the ligand components rather than to fluctuations in linker-derived properties, thereby increasing the efficiency of the lead optimization process.

Application
Selection Property
Validation Focus
PROTAC linker-length optimization
PEG8 length for ternary complex stability
Degradation efficiency and SAR continuity
Reproduction of published PROTACs
Exact linker composition (PEG8, carboxylic acid)
Activity match to literature SAR
Heterobifunctional PEG derivative synthesis
Carboxylic acid for amide conjugation
Conjugation efficiency and product purity
PROTAC library construction
Consistent hydrophilicity profile
Library SAR deconvolution and reduced aggregation

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